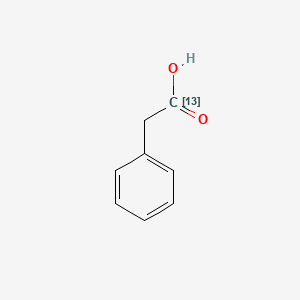

2-phenylacetic acid

説明

Historical Perspectives and Discovery of 2-Phenylacetic Acid

The journey of this compound in scientific literature began with its recognition as a plant growth-promoting substance in the 1930s. oup.com However, it wasn't until the 1970s that it was definitively isolated and identified as an endogenous compound in plants, specifically in the shoots of Phaseolus mungo. oup.com Early research in the 1980s explored its bioactivity and wide distribution in the plant kingdom. oup.comnih.gov Despite these initial findings, scientific interest in PAA was largely overshadowed by the focus on another prominent auxin, indole-3-acetic acid (IAA). oup.comnih.govresearchgate.net

In recent years, there has been a resurgence of interest in PAA, driven by technological advancements and a deeper understanding of plant hormone biology. oup.comnih.gov This has led to a re-evaluation of earlier work and new investigations into its physiological roles. nih.gov

Current Academic Significance of this compound in Interdisciplinary Studies

The academic importance of this compound has expanded far beyond its initial discovery in plant biology. It is now a focal point in a multitude of research areas, demonstrating its interdisciplinary significance.

In the realm of plant science , PAA is recognized as a naturally occurring auxin that influences various aspects of plant growth and development, including root formation. researchgate.netresearchgate.netpublish.csiro.au It is found in a wide range of plant species, often at concentrations significantly higher than IAA. researchgate.netmdpi.com Research is ongoing to unravel the unique aspects of PAA's biosynthesis, metabolism, and signaling pathways, which appear to share similarities with those of IAA. nih.govfrontiersin.org

Organic synthesis utilizes this compound as a crucial building block for creating more complex molecules. chemimpex.comrsc.org Its derivatives are integral to the synthesis of numerous pharmaceuticals, including anti-inflammatory drugs, analgesics, and even penicillin G. chemimpex.comchemimpex.commdpi.com New synthetic methods are continuously being developed to produce phenylacetic acid and its derivatives under mild and environmentally friendly conditions. rsc.org

In pharmaceutical research , derivatives of this compound are investigated for a wide array of potential therapeutic applications. chemimpex.commdpi.comontosight.aichemimpex.com For instance, some derivatives are explored for their potential in developing drugs targeting neurological disorders and for their role in enzyme inhibition studies. chemimpex.comnih.gov

The environmental fate and degradation of this compound are also active areas of study. As a product of the breakdown of various environmental pollutants, understanding its degradation pathways is crucial for bioremediation efforts. researchgate.netnih.gov Researchers have identified bacteria capable of using PAA as a sole carbon source, highlighting its role in microbial metabolism and the potential for using these microorganisms to clean up contaminated sites. nih.govnih.gov

Furthermore, in the field of metabolomics , this compound is studied as a metabolite in various biological systems. frontiersin.orgfrontiersin.org It is a known catabolite of the amino acid phenylalanine in humans and is also produced by various microbes. wikipedia.orghmdb.ca Its presence and concentration can be indicative of certain metabolic states or diseases. frontiersin.orghmdb.ca

The following table provides a snapshot of the diverse research applications of this compound and its derivatives:

| Research Area | Specific Focus of Study | Key Findings/Applications |

| Plant Biology | Role as a natural auxin, influence on root development, biosynthesis and signaling pathways. researchgate.netresearchgate.netpublish.csiro.au | PAA is a widely occurring plant hormone, often in higher concentrations than IAA, and plays a distinct role in plant growth. researchgate.netmdpi.com |

| Organic Synthesis | Use as a precursor for complex molecules and pharmaceuticals. chemimpex.comrsc.orgmdpi.com | Serves as a key intermediate in the synthesis of anti-inflammatory drugs, analgesics, and other bioactive compounds. chemimpex.comchemimpex.commdpi.com |

| Pharmaceuticals | Development of novel therapeutic agents, including those for neurological disorders. chemimpex.comnih.gov | Derivatives show potential for receptor binding and enzyme inhibition, aiding in drug discovery. chemimpex.comnih.gov |

| Environmental Science | Biodegradation pathways and role in the breakdown of pollutants. researchgate.netnih.gov | Bacteria capable of degrading PAA can be utilized for bioremediation of contaminated environments. nih.govnih.gov |

| Metabolomics | Identification as a metabolite in humans and microbes, and its role in metabolic pathways. frontiersin.orgfrontiersin.orghmdb.ca | PAA levels can serve as a biomarker for certain metabolic conditions and diseases. frontiersin.orghmdb.ca |

Structure

3D Structure

特性

IUPAC Name |

2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJVXDMOQOGPHL-VJJZLTLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480050 | |

| Record name | Phenylacetic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57825-33-9 | |

| Record name | Phenylacetic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57825-33-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Endogenous Distribution of 2 Phenylacetic Acid

Presence in Plant Systems

2-Phenylacetic acid (PAA) is a naturally occurring aromatic compound that has been identified across a wide array of plant species, where it plays significant roles in growth, development, and interaction with the environment.

Identification as a Natural Auxin (Phytohormone)

This compound is recognized as a natural auxin, a class of phytohormones that are crucial for regulating various aspects of plant growth and development. frontiersin.orgnih.gov Although indole-3-acetic acid (IAA) is the most extensively studied auxin, PAA has been identified as a functional auxin in numerous vascular plants. oup.comwikipedia.org Its auxin activity was first demonstrated decades ago through classical bioassays, such as the stimulation of coleoptile elongation in oats (Avena sativa) and internodal segments of beans (Phaseolus vulgaris). nih.govoup.com PAA is involved in processes like root formation, promoting the development of adventitious roots in various plant species. nih.gov While its biological activity is generally considered to be lower than that of IAA, its widespread presence and significant endogenous concentrations underscore its importance as a phytohormone. oup.comoup.com

Quantitative Analysis and Organ-Specific Distribution in Higher Plants

Quantitative studies have revealed that PAA is not only widely distributed but also often present at significantly higher concentrations than IAA in many plant tissues. nih.govresearchgate.net Analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) has provided detailed insights into its distribution. oup.comresearchgate.net

For instance, in the vegetative shoots of plants such as tomato, tobacco, sunflower, pea, barley, and corn, the concentration of PAA has been found to be several times greater than that of IAA. researchgate.net In Arabidopsis thaliana, PAA levels can range from 200 to 3,500 pmol/g fresh weight (FW) depending on the organ, which is higher than IAA concentrations in most parts of the plant, with the exception of the silique. nih.govresearchgate.netmdpi.com This trend of higher PAA levels compared to IAA is also observed in monocots and non-vascular plants. nih.govmdpi.comnih.gov

Table 1: Endogenous Levels of this compound (PAA) and Indole-3-acetic acid (IAA) in Various Plant Species

| Plant Species | Tissue | PAA Level (pmol/g FW) | IAA Level (pmol/g FW) |

|---|---|---|---|

| Arabidopsis thaliana | Seedlings | 413 ± 15 | 49 ± 2 |

| Avena sativa (Oat) | Young Shoots | 3,860 ± 220 | 31 ± 2 |

| Hordeum vulgare (Barley) | Young Shoots | 4,353 ± 353 | 30 ± 2 |

| Physcomitrella patens (Moss) | --- | 1,049 ± 278 | 14 ± 4 |

| Marchantia polymorpha (Liverwort) | --- | 469 ± 103 | 74 ± 10 |

| Pisum sativum (Pea) | Shoots | ~1600 | Several folds lower |

| Helianthus annuus (Sunflower) | Shoots | ~1000 | Several folds lower |

| Nicotiana tabacum (Tobacco) | Shoots | ~600 | Several folds lower |

Data sourced from multiple studies. nih.govoup.comnih.gov

The organ-specific distribution shows variability, with the highest levels of PAA conjugates, such as PAA-glucosyl ester, found in the shoots of spruce and the roots of spruce and Arabidopsis. oup.com This differential accumulation suggests specific roles for PAA in different parts of the plant.

Contribution to Plant Aroma and Flavor Profiles

This compound is a significant contributor to the aroma and flavor profiles of various plants and plant products. It is characterized by a potent and persistent honey-like, floral scent. wikipedia.orgperfumerflavorist.comskysonginnovations.com This aroma is utilized in the fragrance and flavor industries, where PAA is used in perfumes and as a flavoring agent in food. perfumerflavorist.comskysonginnovations.comchemimpex.com Its natural occurrence is widespread, and it is considered one of the most characteristic naturally occurring chemicals in honey. perfumerflavorist.com The compound's distinct sweet and floral notes enhance the sensory experience of fruits and flowers where it is present. wikipedia.orgpherobase.com

Detection in Microbial Organisms

This compound is not exclusive to plants; it is also produced and metabolized by a diverse range of microorganisms, including bacteria, fungi, and yeasts. In these organisms, PAA can serve as a carbon source, a signaling molecule, or an antimicrobial compound. nsf.govnih.gov

Occurrence in Bacteria (e.g., Escherichia coli, Bacillus species, Pseudomonas syringae, Acinetobacter baumannii)

The presence and metabolism of this compound are well-documented in several bacterial species.

Escherichia coli : This bacterium possesses a set of genes, known as the paa cluster, which are dedicated to the aerobic catabolism of PAA. nih.govnih.gov In E. coli, PAA is activated to phenylacetyl-CoA, which is then hydroxylated and further degraded into central metabolic intermediates. nih.govnih.gov The entire pathway involves a multicomponent oxygenase and enzymes similar to those used in fatty acid beta-oxidation. nih.gov PAA is a known metabolite of E. coli. nih.gov

Bacillus species : Various Bacillus species are known to produce PAA. For example, Bacillus megaterium L2 produces PAA, which exhibits antibacterial activity against plant pathogens like Agrobacterium tumefaciens. nih.govresearchgate.netnih.gov Similarly, Bacillus mycoides BM02, a biocontrol agent, produces PAA and its derivative methylphenyl acetate, which can suppress the spore germination of pathogenic fungi. frontiersin.orgdoaj.org PAA from Bacillus licheniformis has also been shown to be effective against other bacteria. frontiersin.org

Acinetobacter baumannii : In this opportunistic pathogen, the PAA catabolic pathway is linked to stress responses and virulence. nih.govdoaj.orgresearchgate.net The degradation of PAA, which is derived from phenylalanine, is controlled by the paa operon. nih.govresearchgate.net The metabolism of PAA in A. baumannii influences its interaction with the host's immune system; for instance, accumulation of PAA can act as a chemoattractant for neutrophils, affecting the outcome of an infection. nih.govpnas.org

Presence in Fungi and Yeasts (e.g., Saccharomyces cerevisiae)

This compound has also been identified in fungi and yeasts.

Saccharomyces cerevisiae : The common yeast S. cerevisiae is known to produce PAA as a metabolite. nih.gov The production occurs via the Ehrlich pathway, where phenylalanine is converted to phenylpyruvate, then to phenylacetaldehyde (B1677652). nih.gov This intermediate, phenylacetaldehyde, can then be oxidized to form this compound. nih.govfrontiersin.org The presence of PAA in fermentation products contributes to their aroma profile, often imparting a honey-like scent. researchgate.net Antifungal studies have also used S. cerevisiae as a target organism to test the efficacy of PAA produced by other microbes, such as Streptomyces humidus. nih.govresearchgate.net

Identification in Mammalian and Human Systems

This compound (PAA) is a naturally occurring compound found in all living species, including mammals and humans, where it functions as a metabolite. nih.gov Its presence in the human body is a result of several endogenous metabolic pathways. Primarily, it is known as a catabolite of the essential amino acid phenylalanine. wikipedia.org In cases of elevated phenylalanine levels, such as the genetic disorder phenylketonuria (PKU), the body utilizes an alternative pathway for phenylalanine disposal, leading to the production of phenylpyruvate. hmdb.ca This phenylpyruvate is then further metabolized into various products, including this compound through decarboxylation. hmdb.ca

Another significant endogenous source of this compound is the metabolism of phenethylamine. wikipedia.org Phenethylamine is metabolized by monoamine oxidase to form phenylacetaldehyde, which is subsequently oxidized by aldehyde dehydrogenase to yield this compound. wikipedia.orgebi.ac.uk This metabolic process is not exclusive to humans and is found in many other organisms. wikipedia.org

Once formed, this compound undergoes conjugation, a process that facilitates its excretion. In humans, this compound is almost exclusively conjugated with the amino acid glutamine to form phenylacetylglutamine (B1677654), which is then excreted in the urine. colab.wsroyalsocietypublishing.org This contrasts with most non-primate mammalian species, which primarily conjugate PAA with glycine (B1666218). colab.wsroyalsocietypublishing.org The specific conjugation pathway in primates appears to be correlated with their evolutionary status. colab.wsroyalsocietypublishing.org Due to its presence in bodily fluids, urinary levels of this compound have been investigated as a potential marker for certain conditions, such as depression, because of its link to phenethylamine, which may modulate central adrenergic functions. hmdb.ca

Table 1: Endogenous Production and Metabolism of this compound in Humans

| Metabolic Origin | Precursor Molecule | Key Enzymes/Processes | Primary Conjugate for Excretion | Associated Conditions |

| Phenylalanine Catabolism | Phenylalanine | Transamination, Decarboxylation | Phenylacetylglutamine | Phenylketonuria (PKU) |

| Phenethylamine Oxidation | Phenethylamine | Monoamine oxidase, Aldehyde dehydrogenase | Phenylacetylglutamine | Investigated as a marker for Depression |

Research has identified two distinct gut microbial pathways responsible for the formation of this compound from the precursor phenylpyruvate: one is catalyzed by phenylpyruvate:ferredoxin oxidoreductase (PPFOR) and the other by phenylpyruvate decarboxylase (PPDC). nih.gov These pathways highlight the direct role of gut bacteria in producing PAA, which is then absorbed by the host. nih.govbiorxiv.org The production of PAA and its subsequent derivative, phenylacetylglutamine (PAGln), is therefore considered a gut microbiota-dependent process. biorxiv.org

Specific bacterial species have been linked to the production of this compound. For instance, metagenomic analyses have revealed an age-related increase in PAA-producing microbial pathways, positively linked to bacteria such as Clostridium sp. ASF356. fightaging.orgnih.gov Colonization of young mice with this Clostridium species was shown to increase blood PAA levels. fightaging.orgnih.gov Other bacteria isolated from human feces, such as Clostridium orbiscindens, are also known to degrade flavonoids into various products, including 4-hydroxyphenylacetic acid and 3,4-dihydroxyphenylacetic acid, which are structurally related to PAA. asm.org The presence and activity of these bacteria can influence the concentration of PAA in the host, which has been linked to various physiological and pathophysiological processes, including cardiovascular health. the-scientist.comnih.govfightaging.org

Table 2: Gut Microbiota and this compound Production

| Bacterial Process | Dietary Precursor | Key Microbial Pathways/Enzymes | Associated Bacterial Genera/Species | Resulting Host Metabolite |

| Aromatic Amino Acid Metabolism | Phenylalanine | Phenylpyruvate:ferredoxin oxidoreductase (PPFOR) | Clostridium | This compound (PAA) |

| Aromatic Amino Acid Metabolism | Phenylalanine | Phenylpyruvate decarboxylase (PPDC) | Not specified | This compound (PAA) |

| Flavonoid Degradation | Quercetin, Naringenin | Flavonoid ring cleavage | Clostridium orbiscindens | Phenylacetic acid derivatives |

Biosynthesis and Metabolic Pathways of 2 Phenylacetic Acid

Biosynthetic Routes in Plants

In the plant kingdom, the synthesis of 2-phenylacetic acid is intricately linked with the metabolism of the aromatic amino acid phenylalanine. The pathways mirror those of the more extensively studied auxin, indole-3-acetic acid (IAA), and are generally categorized into primary and secondary routes, with some being activated under stress conditions.

The principal pathway for PAA biosynthesis in plants originates from L-phenylalanine (Phe). oup.comoup.com This route is analogous to the tryptophan-dependent biosynthesis of IAA. nih.govtandfonline.com The process begins with the conversion of Phe to phenylpyruvate (PPA). oup.comutas.edu.au Subsequently, PPA is thought to undergo decarboxylation to yield PAA. oup.comoup.com

Evidence suggests that the enzymes responsible for IAA biosynthesis might also participate in the conversion of Phe to PAA. tandfonline.comnih.gov Specifically, enzymes from the Tryptophan Aminotransferase of Arabidopsis (TAA) family can catalyze the initial conversion of Phe to PPA in vitro, and enzymes from the YUCCA family of flavin-containing mono-oxygenases can convert PPA to PAA. nih.govresearchgate.net However, studies on mutants have shown that while these enzymes can act on PAA precursors, they may not be the primary enzymes for PAA biosynthesis in all plant species, suggesting the existence of a distinct, though parallel, enzymatic machinery. nih.govoup.comresearchgate.net

The availability of the precursor, phenylalanine, is also a critical control point. Phenylalanine itself is synthesized from prephenate via two main routes in plants and prokaryotes. nih.gov One route involves the conversion of prephenate to arogenate, which is then converted to phenylalanine by arogenate dehydratase (ADT). nih.govfrontiersin.org Overexpression or knockout of ADT genes has been shown to increase or decrease PAA levels, respectively, highlighting the dependency of PAA synthesis on the flux through the phenylalanine biosynthetic pathway. nih.govfrontiersin.org An alternative route involves the conversion of prephenate to phenylpyruvate, which is then transaminated to form phenylalanine. oup.comnih.gov

| Step | Precursor | Product | Potential Enzyme Family | Reference |

|---|---|---|---|---|

| Transamination | L-Phenylalanine | Phenylpyruvate (PPA) | TAA (Tryptophan Aminotransferase of Arabidopsis) family | oup.comnih.gov |

| Oxidative Decarboxylation | Phenylpyruvate (PPA) | This compound (PAA) | YUC (YUCCA) family of flavin-containing mono-oxygenases | oup.comnih.gov |

In addition to the primary pathway via phenylpyruvate, plants can synthesize PAA through alternative secondary routes. oup.combiorxiv.org One such pathway involves the conversion of phenylalanine to phenylacetaldehyde (B1677652) (PAAld). oup.comoup.combiorxiv.org This conversion can be catalyzed by enzymes like aromatic aldehyde synthases or aromatic amino acid decarboxylases. nih.gov The resulting phenylacetaldehyde is then oxidized to PAA, a reaction likely carried out by aldehyde dehydrogenases. oup.comoup.com Labeled feeding experiments have confirmed that PAAld is derived from phenylalanine metabolism and is produced alongside PAA. nih.gov

A minor, stress-activated pathway has also been identified. oup.comoup.combiorxiv.org This route proceeds through the conversion of phenylalanine to phenylacetaldoxime (PAOx). oup.comnih.gov In maize, it has been shown that the enzyme CYP79A2 is involved in this step, and the resulting PAOx is then directly converted to PAA. oup.com This aldoxime-dependent pathway highlights the plant's ability to modulate auxin biosynthesis in response to environmental challenges. nih.gov

Several key enzymes involved in PAA biosynthesis have been characterized.

Phenylpyruvate Aminotransferase (PPY-AT): An aromatic aminotransferase from petunia, PhPPY-AT, has been shown to catalyze the reversible conversion of phenylpyruvate to phenylalanine. nih.govoup.com This enzyme was identified based on its sequence similarity to a melon enzyme that also utilizes phenylalanine as a substrate in vitro. oup.com This reversibility suggests a complex regulatory interplay between PAA precursors and phenylalanine pools. nih.govresearchgate.net

Aldehyde Dehydrogenases (ALDH): These enzymes are crucial for the oxidation of phenylacetaldehyde to PAA in the secondary pathway. oup.comwikipedia.org Specifically, members of the aldehyde dehydrogenase family 2 (ALDH2) are implicated. oup.combiorxiv.org Four maize ALDH2 isoforms have demonstrated high activity towards various aromatic aldehydes, including phenylacetaldehyde. oup.comoup.combiorxiv.org In humans and other organisms, aldehyde dehydrogenase is also responsible for converting phenylacetaldehyde to PAA. wikipedia.org In guinea pig liver slices, the production of phenylacetic acid from 2-phenylethylamine (which proceeds via a phenylacetaldehyde intermediate) was significantly inhibited by disulfiram, a known inhibitor of aldehyde dehydrogenase. iiarjournals.orgnih.gov

Biosynthesis Pathways in Microorganisms

Microorganisms employ distinct and efficient pathways for the production of this compound, often as part of amino acid catabolism or the degradation of aromatic compounds.

The Ehrlich pathway is a significant route for the catabolism of amino acids in yeasts and bacteria, leading to the formation of fusel alcohols and acids. mdpi.com When L-phenylalanine is the substrate, this pathway can yield this compound. frontiersin.orgresearchgate.net The process consists of three main steps:

Transamination: L-phenylalanine is first converted to phenylpyruvate by an aminotransferase. frontiersin.orgresearchgate.net

Decarboxylation: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde (PAAld) by a keto-acid decarboxylase. frontiersin.orgfrontiersin.org

Oxidation/Reduction: Phenylacetaldehyde stands at a metabolic branch point. It can be reduced to 2-phenylethanol (B73330) by an alcohol dehydrogenase or oxidized to this compound by an aldehyde dehydrogenase. frontiersin.orgresearchgate.netfrontiersin.org

The ratio of acid to alcohol produced depends on the cellular redox state and culture conditions. frontiersin.org For example, under highly aerobic conditions, some yeast species like Yarrowia lipolytica almost exclusively metabolize L-phenylalanine to PAA. mdpi.com The production of PAA from phenylalanine via the Ehrlich pathway has been reported in various microorganisms, including Saccharomyces cerevisiae and Bacteroides gingivalis. mdpi.comresearchgate.netcdnsciencepub.com

Numerous bacteria can utilize the industrial pollutant styrene (B11656) as a carbon and energy source, degrading it via a pathway that produces this compound as a central intermediate. frontiersin.orgresearchgate.net This degradation route is often referred to as side-chain oxygenation and involves a sequence of enzymatic reactions. frontiersin.orgoup.com

The key steps are:

Epoxidation: A styrene monooxygenase (SMO) catalyzes the oxidation of the vinyl side-chain of styrene, using molecular oxygen to form styrene oxide. frontiersin.org

Isomerization: A styrene oxide isomerase (SOI) then catalyzes the isomerization of styrene oxide into phenylacetaldehyde. frontiersin.orgosti.govtandfonline.com

Oxidation: Finally, a phenylacetaldehyde dehydrogenase (PAD) oxidizes phenylacetaldehyde to this compound. frontiersin.org

This pathway has been identified in a variety of bacterial genera, including Pseudomonas, Xanthobacter, Rhodococcus, and Corynebacterium. frontiersin.orgpsu.eduasm.org The resulting PAA is then further metabolized, typically being activated to phenylacetyl-CoA before entering a degradation cascade that ultimately feeds into central metabolism. oup.com

| Enzyme | Abbreviation | Reaction Catalyzed | Reference |

|---|---|---|---|

| Styrene Monooxygenase | SMO | Styrene → Styrene Oxide | frontiersin.orggoogle.com |

| Styrene Oxide Isomerase | SOI | Styrene Oxide → Phenylacetaldehyde | frontiersin.orgtandfonline.com |

| Phenylacetaldehyde Dehydrogenase | PAD | Phenylacetaldehyde → this compound | frontiersin.orgresearchgate.net |

Role of Specific Operons (e.g., paa operon in Escherichia coli)

The catabolism of this compound (PAA) in many bacteria, including Escherichia coli, is orchestrated by a set of genes organized into the paa operon. frontiersin.orgnih.govcsic.es This operon encodes a suite of enzymes responsible for the complete degradation of PAA. frontiersin.orgnih.gov In E. coli, the paa gene cluster is located at approximately 31.0 minutes on the chromosome and is organized into three main transcription units. nih.govcsic.es Two of these units, paaZ and paaABCDEFGHIJK, encode the catabolic enzymes, while the third, paaXY, contains the regulatory gene paaX. nih.govcsic.es

The degradation process is initiated by the activation of PAA to phenylacetyl-CoA (PA-CoA) by phenylacetyl-CoA ligase, an enzyme encoded by the paaK gene. nih.gov The subsequent steps involve the hydroxylation of the aromatic ring of PA-CoA by a multicomponent oxygenase complex, which is composed of the products of the paaABCDE genes. nih.gov The PaaZ protein is thought to catalyze the third step in this pathway. nih.gov Following this, the products of the paaFGHIJ genes, which share significant similarity with enzymes involved in fatty acid β-oxidation, are responsible for the further breakdown of the molecule into intermediates that can enter the Krebs cycle. nih.gov

The expression of the paa operon is tightly regulated. The paaX gene product acts as a repressor, controlling the expression of the catabolic genes from the Pz and Pa promoters. frontiersin.orgnih.gov The true inducer of the pathway is not PAA itself, but its activated form, PA-CoA. nih.govcsic.es This makes PaaX the first identified regulator of an aromatic catabolic pathway that responds to a CoA derivative. nih.govcsic.es The paaY gene product, a thioesterase, also plays a crucial regulatory role by detoxifying certain CoA-intermediates that could inhibit the catabolic process, adding another layer of control to the pathway. researchgate.netnih.gov This intricate regulatory network ensures the efficient degradation of PAA when it is available as a carbon source. researchgate.net

Biotransformation from Precursors (e.g., 2-Phenylethanol, L-Phenylalanine)

This compound can be synthesized through the biotransformation of various precursor molecules, with L-phenylalanine and 2-phenylethanol being notable examples. The primary route for PAA biosynthesis in many organisms, including plants and bacteria, originates from the amino acid L-phenylalanine. biorxiv.orgoup.comnih.gov This pathway generally proceeds through the intermediate phenylpyruvic acid (PPA). nih.govnih.gov In this pathway, L-phenylalanine is first converted to PPA, which is then decarboxylated to form phenylacetaldehyde. biorxiv.orgoup.com Subsequently, phenylacetaldehyde is oxidized to yield this compound. researchgate.net

Another significant precursor for PAA is 2-phenylethanol. The biotransformation of L-phenylalanine can lead to the production of both 2-phenylethanol and PAA. researchgate.netresearchgate.net In some microorganisms, such as the yeast Yarrowia lipolytica, the conditions of the biotransformation process, like aeration levels, can influence the ratio of 2-phenylethanol to PAA produced. researchgate.netresearchgate.net Enzymatic cascades have been developed to efficiently convert L-phenylalanine into either 2-phenylethanol or PAA. nih.gov These engineered pathways utilize a series of enzymes to first produce an aromatic aldehyde intermediate, which can then be either reduced to 2-phenylethanol or oxidized to PAA. nih.gov For instance, recombinant Escherichia coli has been successfully used for the high-yield biotransformation of L-phenylalanine to PAA. nih.gov

The following table summarizes the key precursors and the general transformation steps involved in the biosynthesis of this compound.

| Precursor | Intermediate(s) | Final Product | Organism/System Examples |

| L-Phenylalanine | Phenylpyruvic acid, Phenylacetaldehyde | This compound | Plants, Bacteria (e.g., E. coli), Yeast (e.g., Yarrowia lipolytica) |

| 2-Phenylethanol | Phenylacetaldehyde | This compound | Yeast (e.g., Yarrowia lipolytica) |

Metabolic Homeostasis and Conjugation

Conjugation with Amino Acids (e.g., PAA-Aspartate, PAA-Glutamate, PAA-Leucine, PAA-Phenylalanine, PAA-Valine)

A key mechanism for regulating the levels of active this compound (PAA) in plants is through its conjugation with various amino acids. This process serves as a form of metabolic inactivation, creating storage forms of the auxin. The most well-documented PAA conjugates are with aspartate (PAA-Asp) and glutamate (B1630785) (PAA-Glu). biorxiv.orgoup.com These conjugates have been identified in transgenic Arabidopsis thaliana plants where the induction of YUCCA enzymes, involved in auxin biosynthesis, led to a significant increase in the levels of PAA-Glu and PAA-Asp. oup.com Specifically, induction of GH3.9 in Arabidopsis resulted in a 13-fold increase in PAA-Glu levels, while overexpression of GH3.5 led to a 15- to 70-fold increase in PAA-Asp. oup.comoup.com

Recent research has expanded the list of known PAA-amino acid conjugates. biorxiv.orgoup.com In addition to PAA-Asp and PAA-Glu, novel amide conjugates including PAA-Leucine (PAA-Leu), PAA-Phenylalanine (PAA-Phe), and PAA-Valine (PAA-Val) have been identified in plants like pea and wheat. biorxiv.orgoup.comoup.com The formation of these conjugates is catalyzed by enzymes from the GRETCHEN HAGEN 3 (GH3) family of acyl acid amido synthetases. oup.comfrontiersin.org These enzymes have been shown to be sensitive to PAA and are involved in its metabolic regulation. oup.comoup.com

The table below details the identified amino acid conjugates of this compound and the plant species in which they have been observed.

| PAA-Amino Acid Conjugate | Abbreviation | Plant Species |

| Phenylacetyl-aspartate | PAA-Asp | Arabidopsis thaliana, Pea, Wheat |

| Phenylacetyl-glutamate | PAA-Glu | Arabidopsis thaliana, Pea, Wheat |

| Phenylacetyl-leucine | PAA-Leu | Pea, Wheat |

| Phenylacetyl-phenylalanine | PAA-Phe | Pea, Wheat |

| Phenylacetyl-valine | PAA-Val | Pea, Wheat |

Glycosylation and Glucosyltransferases (e.g., PAA-glucose)

In addition to amino acid conjugation, another important metabolic pathway for the regulation of this compound (PAA) levels is glycosylation, specifically the formation of a glucose ester, PAA-glucose (PAA-glc). biorxiv.orgoup.com This process involves the attachment of a glucose molecule to the carboxyl group of PAA and is catalyzed by enzymes known as UDP-glycosyltransferases (UGTs). biorxiv.orgnih.gov Glycosylation is a common mechanism in plants for modulating the activity of various small molecules, including hormones, by converting them into more water-soluble and often inactive forms. nih.gov

The formation of PAA-glc has been identified as an endogenous metabolic pathway in several plant species, including Arabidopsis, pea, and spruce. biorxiv.org The glucosyltransferase UGT84B1 has been shown to be responsible for the synthesis of both indole-3-acetic acid-glucose (IAA-glc) and PAA-glc in vitro. biorxiv.org Another glucosyltransferase, UGT74D1, which was previously known for its role in the metabolism of oxidized IAA, has also been demonstrated to be capable of producing PAA-glc. biorxiv.org The discovery of endogenous PAA-glc highlights the significance of glycosylation in maintaining PAA homeostasis in plants. biorxiv.org

Inactivation and Degradation Mechanisms

The biological activity of this compound (PAA) is regulated through various inactivation and degradation mechanisms, which are crucial for maintaining hormonal balance within the cell. One of the primary modes of inactivation is through conjugation, as discussed in the previous sections, where PAA is linked to amino acids or sugars to form inactive storage forms. biorxiv.orgoup.comfrontiersin.orgmdpi.com

In bacteria, the complete degradation of PAA is carried out by the enzymes encoded by the paa operon. frontiersin.orgnih.govnih.gov This catabolic pathway involves the initial activation of PAA to phenylacetyl-CoA, followed by a series of enzymatic reactions including hydroxylation of the aromatic ring and subsequent cleavage, ultimately breaking down the molecule into central metabolic intermediates like succinyl-CoA and acetyl-CoA. nih.govnih.govasm.org A key regulatory feature of this pathway is the role of the thioesterase PaaY, which is essential for efficient PAA degradation by hydrolyzing inhibitory intermediates that can accumulate and block the pathway. frontiersin.orgresearchgate.netnih.gov

In plants, while the complete catabolic degradation pathway analogous to the bacterial paa operon has not been fully elucidated, the inactivation through conjugation with amino acids and glucose is a well-established mechanism. biorxiv.orgoup.commdpi.com These conjugation reactions are catalyzed by GH3 acyl amido synthetases and UDP-glucosyltransferases, respectively. oup.comfrontiersin.org These processes effectively reduce the levels of free, active PAA, thereby modulating its physiological effects. oup.com

Interplay and Crosstalk with Indole-3-acetic acid (IAA) Metabolism

One of the key points of interaction is at the level of conjugation. The GRETCHEN HAGEN 3 (GH3) family of enzymes, which catalyze the formation of amino acid conjugates, can act on both IAA and PAA. oup.comfrontiersin.org For instance, an increase in the levels of PAA can lead to the induction of GH3 genes, which in turn can increase the conjugation of IAA to amino acids like aspartate, thereby reducing the levels of free IAA. oup.comresearchgate.net Conversely, the application of IAA can lead to a reduction in the levels of active PAA by promoting its conjugation. oup.comresearchgate.net This reciprocal regulation helps to maintain a balance between the concentrations of these two auxins. researchgate.net

Furthermore, there is evidence that the accumulation of PAA can transcriptionally downregulate genes involved in tryptophan and IAA biosynthesis, providing another layer of regulatory control. mdpi.com This metabolic crosstalk suggests that plants have evolved a sophisticated network to coordinate the levels of different auxins, ensuring appropriate growth and developmental responses. oup.comfrontiersin.org The shared use of metabolic enzymes like GH3s and UGTs underscores the complex regulatory network that governs auxin homeostasis. biorxiv.orgoup.comfrontiersin.org

Biological Activities and Physiological Functions of 2 Phenylacetic Acid

Auxin Activity in Plant Development

One of the most well-documented functions of PAA is its ability to promote root growth. nih.gov Research has shown that the application of PAA can induce the formation of adventitious roots, which arise from non-root tissues like stems. nih.govfrontiersin.org This effect has been observed in a variety of plants, including cress hypocotyls, sugar-beet seedlings, and pea epicotyls following PAA application. nih.gov Similarly, applying PAA to the stems of tomato, sunflower, marigold, and tobacco plants has been shown to induce root formation. nih.gov

PAA also influences the development of lateral roots. In studies with Arabidopsis, seedlings treated with PAA showed an increase in the formation of lateral roots. nih.govoup.com Interestingly, the effect of PAA on root development can sometimes be more potent than that of IAA. For instance, in pea seedlings, PAA was found to induce more lateral root primordia, a greater number of emerged lateral roots, and longer lateral roots compared to IAA. nih.gov The promotion of root growth is linked to PAA's ability to activate auxin signaling pathways. nih.govnih.gov Exogenously applied 3-phenyllactic acid, a precursor, was found to be converted into PAA within plants, subsequently promoting auxin signaling and regulating root growth. nih.govnih.gov

However, the effect can be concentration-dependent. While lower concentrations of PAA derivatives have been shown to significantly increase the number of lateral roots in tomato seedlings, higher concentrations can have an inhibitory effect, reducing lateral root length. tandfonline.com

Table 1: Effect of 2-Phenylacetic Acid (PAA) on Root Development in Various Plant Species

| Plant Species | Type of Root Growth Promoted | Observation |

| Arabidopsis thaliana | Lateral Root Formation | PAA treatment increased the number of lateral roots. nih.govoup.com |

| Pea (Pisum sativum) | Lateral Root Development | PAA induced more lateral root primordia and longer lateral roots compared to IAA. nih.gov |

| Tomato, Sunflower, Tobacco | Adventitious Root Formation | Application to stems induced root formation. nih.gov |

| Cress, Sugar-beet | Adventitious Root Formation | PAA application promoted adventitious root growth. nih.gov |

The influence of PAA extends to the aerial parts of plants. Studies have shown that its application can lead to noticeable changes in shoot growth and morphology. nih.gov For example, a daily application of PAA to tomato plants over a two-week period resulted in a significant increase in plant height. nih.gov In other species, such as artichokes, PAA application has been observed to cause epinastic leaves, a condition where the leaves curve downwards. nih.gov However, in some contexts, PAA can exhibit inhibitory effects on aerial growth. When studied for its allelopathic properties, PAA strongly inhibited the growth of the above-ground parts of maize. bibliotekanauki.pl

When compared to Indole-3-acetic acid (IAA), the most potent and widely studied auxin, PAA generally exhibits lower biological activity. nih.govresearchgate.net Classic auxin activity bioassays, such as the pea test and oat bending test, revealed that PAA has less than 10% of the activity of IAA. nih.gov In Arabidopsis, the activity of PAA in promoting lateral root formation was found to be 10- to 20-fold lower than that of IAA. oup.com Similarly, PAA was about 20-fold less active than IAA in inducing the expression of the auxin-responsive DR5 gene. oup.com

Despite its lower intrinsic activity, PAA is often present in plant tissues at much higher endogenous concentrations than IAA. nih.govresearchgate.net In many organs and species, the concentration of PAA can be several times greater than that of IAA, suggesting it is present at physiologically active levels. researchgate.netoup.com This higher concentration may compensate for its lower bioactivity. Furthermore, some studies indicate that PAA can elicit a stronger response than IAA in specific developmental processes, such as the initiation of root primordia. oup.com Both auxins appear to function through the same primary signaling pathway, involving the TIR1/AFB receptors, although they may have different affinities for various receptor complexes. oup.com

Table 2: Comparative Bioactivity of this compound (PAA) vs. Indole-3-acetic Acid (IAA)

| Bioassay / Response | Relative Activity of PAA compared to IAA | Source |

| General Auxin Activity (e.g., Pea Test) | < 10% | nih.gov |

| Lateral Root Formation (Arabidopsis) | 10- to 20-fold lower | oup.com |

| DR5 Gene Expression (Arabidopsis) | ~20-fold lower | oup.com |

| Root Primordia Initiation | Potentially stronger response than IAA | oup.com |

Antimicrobial and Antifungal Effects

Beyond its role as a plant hormone, this compound possesses significant antimicrobial and antifungal properties, acting as a defense compound against a range of pathogenic microorganisms. wikipedia.orgnih.gov

PAA has demonstrated broad-spectrum antibacterial activity, with inhibitory effects observed against both Gram-positive and Gram-negative bacteria. nih.gov Research on PAA isolated from Bacillus megaterium detailed its mechanism against the plant pathogen Agrobacterium tumefaciens. nih.govresearchgate.net The study found that PAA disrupts the integrity of the bacterial cell membrane, leading to the leakage of cellular components like nucleic acids and proteins. nih.govresearchgate.net It also inhibits total protein synthesis and affects cellular metabolism by decreasing the activity of key enzymes in the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net The concentration of PAA required for 50% inhibition (IC50) against A. tumefaciens was determined to be 0.8038 mg/mL. nih.govresearchgate.net

PAA produced by other bacteria, such as Bacillus licheniformis, has also been found to be effective against human pathogens like Staphylococcus aureus and Escherichia coli. nih.gov A derivative, 2-(2-hydroxy phenylimino) acetic acid, nearly completely inhibited the growth of E. coli, Staphylococcus aureus, and Streptococcus agalactiae at a concentration of 70 mM. researchgate.net

Table 3: Antibacterial Spectrum of this compound (PAA) and its Derivatives

| Bacterial Species | Type | Effect | Effective Concentration |

| Agrobacterium tumefaciens | Gram-negative | Inhibition, Cell membrane damage | IC50: 0.8038 mg/mL |

| Staphylococcus aureus | Gram-positive | Inhibition | Not specified |

| Escherichia coli | Gram-negative | Inhibition | Not specified |

| Streptococcus agalactiae | Gram-positive | Inhibition (by PAA derivative) | 70 mM |

PAA also exhibits potent antifungal properties. nih.gov It has been shown to be particularly effective in combination with conventional fungicides for controlling Sclerotinia sclerotiorum, a necrotrophic fungus that causes Sclerotinia stem rot in many plant species. nih.gov In one study, a PAA concentration of 0.1 mg/mL achieved a 19.67% growth-inhibition rate against the fungus on its own. nih.gov When combined with a low concentration of the fungicide dimethachlon (0.8 mg·L⁻¹), the inhibition rate increased to 52.61%, demonstrating a synergistic effect that could help reduce fungicide use. nih.gov The mechanism of action involves causing severe damage to the morphological structure of the fungal mycelium, increasing electrical conductivity (indicating membrane damage), and reducing the fungus's ability to secrete oxalic acid, a key component of its pathogenic process. nih.gov

The antifungal activity of PAA is not limited to S. sclerotiorum. PAA and its sodium salt, sodium phenylacetate (B1230308), isolated from Streptomyces humidus, have been shown to completely inhibit the growth of other plant pathogenic fungi, including Pythium ultimum, Phytophthora capsici, and Rhizoctonia solani, at concentrations ranging from 10 to 50 μg/ml. nih.gov

Roles in Plant-Microbe Interactions

This compound (PAA) is a multifaceted compound that plays significant roles in the intricate interactions between plants and microorganisms. It is recognized as a naturally occurring auxin, a class of plant hormones, and is produced by both plants and a wide array of microbes. wikipedia.orgnih.gov Its functions in the rhizosphere—the soil region directly influenced by root secretions—are diverse, ranging from acting as a chemical messenger to influencing the disease-causing potential of pathogens.

Signaling Molecule in Host-Microflora Communication

Phenolic acids, including this compound, are crucial signaling molecules in the communication between plants and their microbial inhabitants. nih.gov These compounds are released by plants into the rhizosphere, where they can initiate symbiotic relationships or act as defense agents against pathogens. nih.gov The production of PAA is not limited to plants; many soil-dwelling bacteria and fungi also synthesize this compound, using it to communicate with each other and with their plant hosts. nih.govfrontiersin.org This chemical dialogue is fundamental to establishing and maintaining the complex microbial communities that are vital for plant health. In Gram-positive bacteria, communication is often mediated by peptides that are released into the environment to regulate a variety of biological processes, including those related to host-microbe interactions. frontiersin.org

Modulation of Pathogen Virulence Gene Expression

This compound and its derivatives can significantly influence the disease-causing capabilities of pathogenic microbes by modulating the expression of their virulence genes. nih.govfrontiersin.org The precise control of these genes is essential for the pathogenicity of many bacteria and can be triggered by various environmental cues. mdpi.com

Research on the opportunistic pathogen Burkholderia cenocepacia has shown that an intermediate in the PAA degradation pathway, phenylacetyl-CoA (PAA-CoA), plays a role in attenuating the expression of virulence factors. nih.govnih.gov Specifically, the accumulation of PAA-CoA appears to suppress pathogenicity that is regulated by the CepIR quorum-sensing system. nih.govnih.gov Quorum sensing is a cell-density-dependent signaling mechanism that bacteria use to coordinate gene expression. nih.gov

Furthermore, PAA produced by the biocontrol bacterium Bacillus mycoides has been found to suppress spore germination in the fungal pathogen Fusarium oxysporum f. sp. lycopersici, which causes Fusarium wilt in tomatoes. frontiersin.org This antifungal activity highlights PAA's role in protecting plants from disease. frontiersin.org The table below summarizes the observed effects of PAA on the virulence of specific pathogens.

| Pathogen | Effect of this compound or its Derivative | Finding |

| Burkholderia cenocepacia | Attenuation of virulence factor expression | Accumulation of phenylacetyl-CoA, an intermediate of PAA catabolism, appears to attenuate pathogenicity. nih.govnih.gov |

| Fusarium oxysporum f. sp. lycopersici | Suppression of spore germination | PAA produced by Bacillus mycoides exhibits antifungal activity against this tomato pathogen. frontiersin.org |

| Agrobacterium tumefaciens | Inhibition of growth | PAA from Bacillus megaterium disrupts cell membrane integrity and metabolic processes. nih.govresearchgate.net |

Utilization as a Carbon and Energy Source by Microbes

Beyond its role as a signaling molecule, this compound serves as a viable source of carbon and energy for a variety of soil microbes. nih.govfrontiersin.org Many bacteria have evolved specific enzymatic pathways to degrade aromatic compounds like PAA, breaking them down into central metabolites that can enter core metabolic cycles, such as the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

The bacterial degradation of PAA is a well-studied process. For instance, in bacteria such as Pseudomonas putida and Escherichia coli, the catabolism of PAA involves a series of enzymatic reactions encoded by the paa gene cluster. researchgate.net This pathway converts PAA into intermediates that are ultimately funneled into the TCA cycle. nih.govresearchgate.net The ability of microbes to utilize PAA as a nutrient source is a key aspect of carbon cycling in the environment and contributes to the intricate web of metabolic interactions within the soil microbiome. nih.govoup.com

Biological Significance in Animal and Human Systems

In addition to its roles in the plant and microbial worlds, this compound is also a significant molecule in animal and human physiology and pathology. It is an endogenous catabolite of the amino acid phenylalanine and has been implicated in various physiological processes and disease states. wikipedia.org

Association with Neurotransmitters and Psychiatric Conditions

Imbalances in neurotransmitters such as serotonin, dopamine, and norepinephrine are known to be associated with various mental health disorders, including depression and anxiety. aihcp.net this compound is biochemically linked to these systems as it is a major metabolite of phenylethylamine, a trace amine that can modulate catecholamine transmission in the central nervous system. nih.govnih.gov

Studies have investigated the levels of PAA in individuals with psychiatric conditions. Notably, a decrease in urinary PAA excretion has been observed in some groups of chronic schizophrenic patients. nih.gov This finding suggests a potential alteration in the metabolic pathway of phenylalanine in this disorder. nih.gov The primary route of PAA formation is from the transamination of phenylalanine, and a reduction in this process could lead to lower PAA levels. nih.gov Lower plasma and urinary PAA levels have also been reported in patients with severe depression. nih.gov These correlations suggest that PAA may serve as a potential biomarker for certain psychiatric states, reflecting underlying changes in amino acid metabolism and neurotransmitter systems.

| Psychiatric Condition | Observation Regarding this compound (PAA) Levels | Potential Implication |

| Schizophrenia | Decreased urinary PAA excretion in some chronic patients. nih.gov | May reflect an alteration in the phenylalanine transamination pathway. nih.gov |

| Severe Depression | Lower plasma and urinary PAA levels. nih.gov | Suggests a link between PAA concentrations and the severity of depressive symptoms. nih.gov |

Exploration of Potential Antineoplastic Properties

There is growing interest in the potential of this compound and its derivatives as anticancer agents. Research has explored the ability of these compounds to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. tbzmed.ac.ir

A study investigating synthetic phenylacetamide derivatives, which are structurally related to PAA, demonstrated their cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma). tbzmed.ac.ir These compounds were found to inhibit the proliferation of these cancer cells in a dose-dependent manner. tbzmed.ac.ir The mechanism of action appears to involve the induction of apoptosis through both intrinsic and extrinsic pathways, as evidenced by the upregulation of genes such as Bcl-2, Bax, and FasL, as well as increased caspase 3 activity. tbzmed.ac.ir While these findings are based on derivatives of PAA, they highlight a promising area of research for developing new therapeutic strategies against cancer.

Synthetic Methodologies and Chemical Production of 2 Phenylacetic Acid

Classical and Conventional Chemical Syntheses

Traditional methods for synthesizing 2-phenylacetic acid have been foundational in chemical manufacturing. These routes often involve multi-step processes and the use of well-understood reagents and reaction conditions.

The carbonylation of benzyl (B1604629) derivatives, such as benzyl halides and benzyl alcohols, represents a direct route to introduce the carboxylic acid moiety. This process typically involves the reaction of the benzyl compound with carbon monoxide in the presence of a metal catalyst.

Rhodium(I) and iridium(I) complexes have been shown to catalyze the carbonylation of benzyl alcohols to yield phenylacetic acids. koreascience.krkoreascience.kr In these reactions, benzyl alcohol can first undergo dehydration to form dibenzyl ether, which is then carbonylated to benzyl phenylacetate (B1230308). Subsequent hydrolysis of the ester produces this compound. koreascience.krkoreascience.kr

Palladium-based catalysts are also effective for the carbonylation of benzyl chloride. sciengine.com Studies have optimized conditions for this reaction, investigating factors such as the choice of solvent, catalyst concentration, and reaction temperature to achieve high yields. sciengine.com For instance, a yield of up to 97.6% has been reported using a dichloro-bis(triphenylphosphine)palladium(II) catalyst in a biphasic system. sciengine.com

Cobalt catalysts, such as dicobalt octacarbonyl, have also been employed for the carbonylation of substituted benzyl chlorides, leading to the formation of various phenylacetic acid derivatives with yields ranging from 85-96%. google.com Another process utilizes a cobalt salt in conjunction with an iron-manganese alloy and a sulfurated promoting agent to carbonylate benzyl chloride at atmospheric pressure. google.com

| Catalyst System | Substrate | Product Yield | Key Conditions |

| Rh(I) and Ir(I) complexes | Benzyl Alcohols | Not specified | 6 atm CO, 110°C koreascience.krkoreascience.kr |

| Pd(PPh₃)₂Cl₂ / PPh₃ | Benzyl Chloride | up to 97.6% | 50°C, atmospheric pressure, n-butyl alcohol/NaOH solution sciengine.com |

| Pd(PPh₃)₂Cl₂ / TEAC | 2,4-Dichlorobenzyl chloride | up to 95% | 80°C, CO atmosphere, xylene/NaOH solution researchgate.net |

| Co₂(CO)₈ | Substituted Benzyl Chlorides | 85-96% | Normal pressure, alkali/alcohol/water medium google.com |

| Cobalt salt / Fe-Mn alloy | Benzyl Chloride | Not specified | 20-80°C, atmospheric pressure, water-methanol medium google.com |

This table presents a summary of findings from various research on the carbonylation of benzyl halides and alcohols.

The direct carboxylation of benzyl halides using carbon dioxide (CO₂) offers an alternative to the use of carbon monoxide. One approach is the Grignard reaction, where benzylmagnesium chloride is prepared from benzyl chloride and magnesium. This Grignard reagent then reacts with solid carbon dioxide (dry ice) to form the magnesium salt of phenylacetic acid, which is subsequently acidified to yield the final product. mdma.chsciencemadness.org This method can produce very pure this compound. sciencemadness.org A reported yield for this process is approximately 75%. mdma.ch

Electrocarboxylation represents a more modern approach, utilizing electrons to activate the reaction between benzyl halides and CO₂ at ambient temperature and pressure. researchgate.net This technique is considered a straightforward method for CO₂ fixation and can lead to high-value carboxylic acids. researchgate.net

The hydrocarboxylation of styrenes is another pathway to this compound and its derivatives. This method involves the addition of a hydrogen atom and a carboxyl group across the double bond of the styrene (B11656) molecule.

A rhodium-catalyzed reductive hydrocarboxylation of styrene derivatives using CO₂ and H₂ has been developed. nih.govnih.gov This reaction can be accelerated by visible light irradiation and proceeds under mild conditions, such as room temperature and ambient pressure of CO₂/H₂. nih.gov This approach avoids the need for an additional base and has been shown to produce good yields of the corresponding 3-arylpropionic acids. nih.gov Other research has also explored the visible-light-driven hydrocarboxylation of styrenes with CO₂ without the need for a photocatalyst, leading to the formation of 3-arylpropionic acids. bohrium.com

The reduction of mandelic acid is a well-established method for the synthesis of this compound. orgsyn.orggoogle.com This transformation involves the removal of the α-hydroxyl group from the mandelic acid molecule.

One common method involves the use of hydroiodic acid (HI) and red phosphorus. sciencemadness.org A variation of this procedure uses potassium iodide, red phosphorus, and phosphoric acid. mdma.chgoogle.com An iodide-catalyzed reduction has been developed that generates hydroiodic acid in situ from catalytic amounts of sodium iodide, with phosphorous acid acting as the stoichiometric reductant. nih.govorganic-chemistry.org This method is scalable and avoids the direct handling of hazardous hydroiodic acid. organic-chemistry.org

Catalytic hydrogenation is another approach for the reduction of mandelic acid. google.com This can be achieved using hydrogen gas in the presence of a palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst. google.com Initially, this reduction was successful only with O-acyl derivatives of mandelic acid at high temperatures. google.com However, later developments allowed for the hydrogenation of mandelic acid itself at room temperature in glacial acetic acid with the addition of certain acidic substances. google.com A process has also been developed for the catalytic hydrogenation in an aqueous solution free of mineral acids. google.com

| Reduction Method | Reagents/Catalyst | Key Features |

| Iodide-Catalyzed Reduction | NaI (catalytic), Phosphorous acid | In situ generation of HI, scalable, milder conditions nih.govorganic-chemistry.org |

| Classical Reduction | HI / Red Phosphorus or KI / Red Phosphorus / Phosphoric acid | Established laboratory method mdma.chsciencemadness.orggoogle.com |

| Catalytic Hydrogenation | H₂ / Pd/BaSO₄ | Can be performed at room temperature with acid promoters google.comgoogle.com |

This table summarizes different approaches for the reduction of mandelic acid to this compound.

The hydrolysis of benzyl cyanide (also known as phenylacetonitrile) is one of the most common and standard methods for the preparation of this compound. orgsyn.orgwikipedia.orgsciencemadness.org This reaction can be carried out under either acidic or alkaline conditions. orgsyn.org

Acid-catalyzed hydrolysis is often preferred as it is reported to proceed more smoothly. orgsyn.org Typically, this is achieved by heating benzyl cyanide with an aqueous solution of sulfuric acid or hydrochloric acid. orgsyn.orgsciencemadness.orgaecenar.com For example, a procedure using 70% sulfuric acid involves warming the mixture until a vigorous reaction begins, after which the crude this compound precipitates upon cooling. mdma.chsciencemadness.org Another method uses hydrochloric acid, which is reported to avoid coking phenomena and lead to a more complete hydrolysis with simpler workup. google.com Yields for the acid hydrolysis can be around 80% or higher. orgsyn.org

Alkaline hydrolysis is also a viable route, though less commonly detailed in some literature. orgsyn.org It involves heating benzyl cyanide with a strong base like sodium hydroxide, followed by acidification to precipitate the this compound.

This reaction first produces phenylacetamide as an intermediate, which is then further hydrolyzed to this compound.

| Hydrolysis Condition | Reagents | Reported Yield | Notes |

| Acid Hydrolysis | Sulfuric Acid (e.g., 70%) | ~80% or higher orgsyn.org | Vigorous reaction, common industrial method mdma.chsciencemadness.orgorgsyn.org |

| Acid Hydrolysis | Hydrochloric Acid | Not specified | Avoids coking, complete hydrolysis google.com |

| Alkali Hydrolysis | Sodium Hydroxide | Not specified | Alternative to acid hydrolysis orgsyn.org |

This table outlines the common conditions for the hydrolysis of benzyl cyanide to produce this compound.

Modern and Environmentally Benign Synthetic Approaches

In response to the growing emphasis on green chemistry, newer synthetic routes for this compound have been developed that are more environmentally friendly. These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

The electrocarboxylation of benzyl halides with CO₂, as mentioned previously, is a prime example of a greener approach. researchgate.net By using electricity to drive the reaction at ambient conditions, it minimizes the energy input and utilizes a renewable and non-toxic C1 source (CO₂). researchgate.net

The iodide-catalyzed reduction of mandelic acid, which uses only a catalytic amount of sodium iodide and avoids the direct use of corrosive hydroiodic acid, is another example of a more environmentally benign process. organic-chemistry.org This approach offers a cost-effective and safer alternative to traditional reduction methods. organic-chemistry.org

Furthermore, a process for the direct carbonylation of toluene (B28343) to produce phenylacetic acid has been proposed as an environmentally friendly alternative to methods that start from benzyl chloride, which is often produced from the chlorination of toluene. google.com This route could potentially streamline the production process and reduce the use of halogenated intermediates.

Metal-Free Catalytic Regioselective Oxygenation of Vinylarenes

A novel and environmentally conscious approach for synthesizing this compound and its derivatives involves the metal-free, catalytic regioselective oxygenation of vinylarenes. rsc.org This method presents a significant advancement by avoiding the use of toxic heavy metals, which are often employed in traditional oxidation reactions. The process utilizes readily available and non-toxic reagents, specifically molecular iodine (I₂) and oxone, under mild reaction conditions. rsc.org

The reaction proceeds through a tandem mechanism involving iodofunctionalization and a de-iodination induced rearrangement. rsc.org This pathway allows for the selective oxidation of the vinyl group on the aromatic ring to the corresponding carboxylic acid moiety. The use of molecular iodine as a catalyst is a key feature of this methodology, offering a more sustainable and cost-effective alternative to metal-based catalysts. The process has been demonstrated to be effective for a variety of vinylarenes, yielding the corresponding phenylacetic acid derivatives in good to high yields. researchgate.net

Table 1: Key Features of Metal-Free Catalytic Regioselective Oxygenation of Vinylarenes

| Feature | Description |

| Catalyst System | Molecular Iodine (I₂) |

| Oxidant | Oxone |

| Key Advantages | Metal-free, mild reaction conditions, use of non-toxic reagents |

| Reaction Mechanism | Tandem iodofunctionalization/de-iodination induced rearrangement |

| Substrates | Various vinylarenes |

| Products | Corresponding phenylacetic acid derivatives |

Friedel-Crafts Alkylation of Benzene (B151609) with Glycolide (B1360168) or Oligomeric Glycolic Acid

A direct route to this compound can be achieved through the Friedel-Crafts alkylation of benzene. google.com This classic electrophilic aromatic substitution reaction has been adapted to use glycolide or oligomeric glycolic acid as the alkylating agent. google.com The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), ferric trichloride (B1173362) (FeCl₃), or boron trifluoride (BF₃). google.comyoutube.com

The process involves reacting benzene with either glycolide or oligomeric glycolic acid at temperatures ranging from 35 to 80°C for a duration of 1 to 24 hours. google.com Following the alkylation step, the reaction is quenched with water and then acidified with an inorganic strong acid like sulfuric acid or hydrochloric acid. google.com The resulting this compound is then isolated through phase separation, solvent evaporation, and subsequent purification by reduced pressure distillation or fractionation to achieve a high purity product (≥99.5 wt%). google.com

Table 2: Reaction Parameters for Friedel-Crafts Alkylation Synthesis of this compound

| Parameter | Conditions |

| Reactants | Benzene, Glycolide or Oligomeric Glycolic Acid |

| Catalyst | Lewis Acids (e.g., AlCl₃, ZnCl₂, FeCl₃, BF₃) |

| Temperature | 35-80 °C |

| Reaction Time | 1-24 hours |

| Work-up Procedure | Water quenching, acidification, phase separation, solvent evaporation |

| Purification | Reduced pressure distillation or fractionation |

Biotechnological and Enzymatic Production

Microbial Oxidation of 2-Phenylethanol (B73330)

The biotechnological production of this compound often utilizes the microbial oxidation of 2-phenylethanol. researchgate.net This biotransformation is carried out by various microorganisms that possess the necessary enzymatic machinery to convert the alcohol to the corresponding carboxylic acid. Strains of Pseudomonas putida, Acetobacter aceti, and Gluconobacter oxydans have been identified as effective biocatalysts for this process. researchgate.netnih.govresearchgate.net

In Pseudomonas putida U, a specific catabolic route is responsible for the uptake of 2-phenylethanol and its subsequent oxidation to this compound via a phenylacetaldehyde (B1677652) intermediate. nih.gov This pathway involves several key enzymes, including quinoprotein alcohol dehydrogenases and an aldehyde dehydrogenase. nih.gov Similarly, acetic acid bacteria like Acetobacter aceti and Gluconobacter oxydans are known for their versatile and selective dehydrogenases that facilitate the oxidation of alcohols. researchgate.net The use of whole-cell biocatalysts in these processes is advantageous as it avoids the need for costly enzyme purification. researchgate.net

De Novo Synthesis from Renewable Substrates (e.g., Glucose) using Engineered Microorganisms

Significant advancements in metabolic engineering have enabled the de novo synthesis of this compound and its precursors from simple, renewable substrates like glucose. skysonginnovations.comoup.com This approach involves the construction of microbial cell factories, typically using chassis organisms such as Escherichia coli or Saccharomyces cerevisiae, by introducing and optimizing novel biosynthetic pathways. skysonginnovations.comoup.comnih.gov

The synthesis often proceeds through the Ehrlich pathway, starting from L-phenylalanine, which can be produced from glucose in engineered strains. oup.comnih.gov Researchers have successfully engineered E. coli for the high-level production of 2-phenylethanol, a direct precursor to this compound, from glucose. oup.comnih.gov Key genetic modifications include the overexpression of genes encoding enzymes in the desired pathway and the deletion of genes that lead to the formation of competing byproducts. oup.com For instance, the deletion of the phenylacetic acid synthase gene (feaB) in an engineered E. coli strain was shown to decrease the conversion of 2-phenylacetaldehyde to this compound, thereby increasing the yield of 2-phenylethanol. oup.comnih.gov By retaining and optimizing this final oxidation step, the pathway can be tailored for the production of this compound. A synthetic microbial consortium composed of engineered E. coli and Meyerozyma guilliermondii has also been developed to produce 2-phenylethanol from glucose, demonstrating the potential of co-culture systems for complex biosynthetic pathways. nih.govnjtech.edu.cn

Optimization of Fermentation Conditions for Enhanced Yields

To maximize the yield and productivity of this compound in microbial fermentation processes, the optimization of various fermentation parameters is crucial. Statistical experimental designs, such as the Plackett-Burman design and response surface methodology (RSM), are powerful tools for identifying and optimizing the key factors influencing production. researchgate.netsemanticscholar.orgsemanticscholar.org

Key parameters that are often optimized include the composition of the fermentation medium (e.g., carbon and nitrogen sources, mineral salts), pH, temperature, and aeration. google.com For instance, in a fermentation process for producing phenylacetic acid from L-phenylalanine using Pseudomonas species, the optimal conditions were found to be a pH of approximately 7.0, a temperature of around 30°C, and an initial L-phenylalanine concentration between 0.8% and 4%. google.com The reaction time can range from 20 to 300 hours depending on the specific strain and conditions. google.com The use of fed-batch cultivation strategies can also be employed to overcome substrate and product inhibition, further enhancing the final product concentration. researchgate.net

Table 3: Optimized Fermentation Parameters for Phenylacetic Acid Production

| Parameter | Optimized Range/Value |

| pH | 6.0 - 8.0 (preferred 7.0) |

| Temperature | 20 - 40 °C (preferred 30 °C) |

| Incubation Time | 20 - 300 hours |

| Initial Substrate (L-Phenylalanine) | 0.8% - 4% |

| Carbon Source (example) | Glycerol (14.09 g/L) |

| Nitrogen Source (example) | Casein peptone (30.49 g/L) |

Analytical Techniques for the Detection and Quantification of 2 Phenylacetic Acid

Chromatographic Separation Methods

Chromatography stands as a cornerstone for the separation and analysis of 2-phenylacetic acid from complex mixtures. This is achieved by distributing the analyte between a stationary phase and a mobile phase, with separation based on differential partitioning.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound, offering robust and reproducible quantification. A common approach is reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For instance, this compound can be effectively analyzed using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous solution of phosphoric acid. sigmaaldrich.comsielc.com The acidic component of the mobile phase is crucial for ensuring that the carboxylic acid group of the this compound is protonated, which enhances its retention on the nonpolar stationary phase. Detection is typically carried out using an ultraviolet (UV) detector, with a common wavelength for monitoring being 210 nm or 215 nm. sigmaaldrich.comnih.gov For applications requiring mass spectrometry compatibility, the phosphoric acid in the mobile phase is often substituted with formic acid. sielc.com

Table 1: Examples of HPLC Conditions for this compound Analysis

| Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|

| Ascentis® C18 | Acetonitrile and 20 mM phosphoric acid (25:75) | UV at 215 nm | sigmaaldrich.com |

| Newcrom R1 | Acetonitrile, water, and phosphoric acid | Not specified | sielc.com |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, due to the polar nature and lower volatility of this compound, direct analysis by GC can be challenging, often resulting in poor peak shape and low sensitivity. To overcome these limitations, derivatization is commonly employed. This process involves chemically modifying the this compound to increase its volatility and thermal stability.

Common derivatization strategies for carboxylic acids like this compound include silylation, to form trimethylsilyl (B98337) (TMS) esters, or alkylation, to form esters such as methyl esters. colostate.edu For instance, a method for analyzing organic and phenolic acids in wine involves methoximation followed by silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com

When coupled with a mass spectrometer (MS), GC provides a highly selective and sensitive analytical method. The mass spectrometer separates the ionized derivatized this compound and its fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that can be used for definitive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is particularly well-suited for the analysis of this compound in complex biological matrices such as plasma and tissue. nih.gov In a typical LC-MS/MS method, after chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI). For this compound, negative ion mode ESI is often employed. nih.govgoogle.com

The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides a high degree of selectivity. nih.govforensicrti.org In MRM, a specific precursor ion (the deprotonated molecule of this compound, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. A commonly used transition for the quantification of this compound is the fragmentation of the precursor ion with a mass-to-charge ratio (m/z) of 135 to a product ion with an m/z of 91. google.com This method offers low limits of quantification, often in the range of micrograms per gram (µg/g) in tissue or nanograms per milliliter (ng/mL) in plasma. nih.govnih.gov

Table 2: LC-MS/MS Parameters for this compound Detection

| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Application | Reference |

|---|---|---|---|---|

| Negative ESI | 135 | 91 | Water Samples | google.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the separation and qualitative identification of this compound. In TLC, a stationary phase, typically silica (B1680970) gel, is coated on a flat plate. The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable mobile phase. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

For the separation of this compound, a solvent system of n-butanol, acetic acid, and water in a 12:3:5 ratio has been shown to be effective, yielding a retention factor (Rf) value of 0.84. nih.gov After development, the spots are visualized. Since this compound is not colored, visualization can be achieved by using a UV lamp (254 nm) if the TLC plate contains a fluorescent indicator. nih.gov Alternatively, specific chemical staining reagents can be used. For carboxylic acids, a spray reagent such as bromocresol green can be employed, which results in yellow spots on a blue background. epfl.ch

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound. These methods rely on the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.